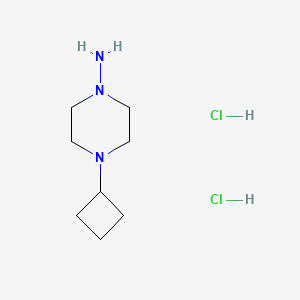

4-Cyclobutylpiperazin-1-amine dihydrochloride

Beschreibung

4-Cyclobutylpiperazin-1-amine dihydrochloride is a piperazine derivative characterized by a cyclobutyl substituent at the 4-position of the piperazine ring, with two hydrochloride counterions enhancing its solubility and stability. The dihydrochloride salt form is commonly utilized in pharmaceutical formulations to improve bioavailability, as seen in other amine-based therapeutics like trientine dihydrochloride.

Eigenschaften

Molekularformel |

C8H19Cl2N3 |

|---|---|

Molekulargewicht |

228.16 g/mol |

IUPAC-Name |

4-cyclobutylpiperazin-1-amine;dihydrochloride |

InChI |

InChI=1S/C8H17N3.2ClH/c9-11-6-4-10(5-7-11)8-2-1-3-8;;/h8H,1-7,9H2;2*1H |

InChI-Schlüssel |

MDWASQJKYZMPJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)N2CCN(CC2)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutylpiperazin-1-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the desired products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclobutylpiperazin-1-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Wissenschaftliche Forschungsanwendungen

4-Cyclobutylpiperazin-1-amine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its piperazine core structure.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-Cyclobutylpiperazin-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on key structural, synthetic, and functional differences between 4-cyclobutylpiperazin-1-amine dihydrochloride and related compounds.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Pharmacological and Functional Insights

- Receptor Targeting : Piperazine derivatives with methyl or cyclopropyl groups (e.g., COMPOUND 41) exhibit enhanced selectivity for dopamine or serotonin receptors, whereas bulkier substituents like cyclobutyl could modulate blood-brain barrier penetration or metabolic stability.

- Chelation vs. Receptor Modulation : Trientine dihydrochloride’s primary function as a copper chelator contrasts with 4-cyclobutylpiperazin-1-amine’s hypothetical role in receptor modulation, underscoring the scaffold’s versatility.

- Analytical Utility : Linear dihydrochlorides like putrescine dihydrochloride serve as analytical standards, whereas cyclobutyl-piperazine derivatives are more likely to be explored in drug development due to their complex stereochemistry.

Biologische Aktivität

4-Cyclobutylpiperazin-1-amine dihydrochloride is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Cyclobutylpiperazin-1-amine dihydrochloride is a piperazine derivative characterized by a cyclobutyl group. Its chemical structure allows it to interact with various biological targets, which may contribute to its pharmacological effects.

The biological activity of 4-Cyclobutylpiperazin-1-amine dihydrochloride is primarily attributed to its interaction with specific receptors and enzymes. Research suggests that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in the treatment of several psychiatric disorders. The exact molecular targets remain under investigation, but preliminary studies indicate potential interactions with G-protein coupled receptors (GPCRs) and ion channels.

Antimicrobial Properties

Recent studies have indicated that 4-Cyclobutylpiperazin-1-amine dihydrochloride exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Antitumor Activity

Research has also explored the antitumor properties of this compound. In experimental models, it has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. These effects are believed to be mediated through oxidative stress mechanisms and modulation of cell signaling pathways involved in cell survival .

Clinical Trials and Research Findings

A series of clinical trials have been conducted to assess the safety and efficacy of 4-Cyclobutylpiperazin-1-amine dihydrochloride in various therapeutic contexts:

- Antidepressant Effects : A double-blind randomized controlled trial investigated the compound's efficacy in patients with major depressive disorder. Results indicated significant improvements in depression scales compared to placebo groups, highlighting its potential as an antidepressant agent .

- Anxiolytic Properties : Another study focused on its anxiolytic effects in patients with generalized anxiety disorder. Participants reported reduced anxiety levels after treatment with the compound, suggesting it may act as a viable alternative to traditional anxiolytics .

- Pain Management : A case study involving chronic pain patients demonstrated that administration of 4-Cyclobutylpiperazin-1-amine dihydrochloride resulted in notable pain relief without significant side effects, indicating its potential role in pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-Cyclobutylpiperazin-1-amine dihydrochloride, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Cyclobutylpiperazin-1-amine | Antimicrobial, Antitumor | Modulation of neurotransmitter systems |

| 4-Methylpiperazine | Antidepressant | Serotonin reuptake inhibition |

| 1-(2-Hydroxyethyl)piperazine | Anxiolytic | GABAergic modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.